4-Diazonio-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate
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Overview
Description
4-Diazonio-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate is a heterocyclic compound with a unique structure that includes a diazonium group, a pyrazole ring, and two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diazonio-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by diazotization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Diazonio-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The diazonium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-Diazonio-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Diazonio-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenyl-3-hydroxy-4-(3-oxobutyl)-3-pyrazolin-5-one: Shares a similar pyrazole ring structure but differs in functional groups.
1,5-Dimethyl-4-(2-oxo-1,2-diphenyl-ethylidene)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Another pyrazole derivative with different substituents.
Uniqueness
Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
65839-76-1 |
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Molecular Formula |
C15H10N4O2 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
4-diazonio-5-oxo-1,2-diphenylpyrazol-3-olate |
InChI |
InChI=1S/C15H10N4O2/c16-17-13-14(20)18(11-7-3-1-4-8-11)19(15(13)21)12-9-5-2-6-10-12/h1-10H |
InChI Key |
AHXQCQFDMXEWDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)N2C3=CC=CC=C3)[N+]#N)[O-] |
Origin of Product |
United States |
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